N-[2-(thiophene-2-sulfonamido)ethyl]acetamide N-[2-(thiophene-2-sulfonamido)ethyl]acetamide
Brand Name: Vulcanchem
CAS No.: 440639-50-9
VCID: VC6421419
InChI: InChI=1S/C8H12N2O3S2/c1-7(11)9-4-5-10-15(12,13)8-3-2-6-14-8/h2-3,6,10H,4-5H2,1H3,(H,9,11)
SMILES: CC(=O)NCCNS(=O)(=O)C1=CC=CS1
Molecular Formula: C8H12N2O3S2
Molecular Weight: 248.32

N-[2-(thiophene-2-sulfonamido)ethyl]acetamide

CAS No.: 440639-50-9

Cat. No.: VC6421419

Molecular Formula: C8H12N2O3S2

Molecular Weight: 248.32

* For research use only. Not for human or veterinary use.

N-[2-(thiophene-2-sulfonamido)ethyl]acetamide - 440639-50-9

Specification

CAS No. 440639-50-9
Molecular Formula C8H12N2O3S2
Molecular Weight 248.32
IUPAC Name N-[2-(thiophen-2-ylsulfonylamino)ethyl]acetamide
Standard InChI InChI=1S/C8H12N2O3S2/c1-7(11)9-4-5-10-15(12,13)8-3-2-6-14-8/h2-3,6,10H,4-5H2,1H3,(H,9,11)
Standard InChI Key GSMKKNPLZFZVJM-UHFFFAOYSA-N
SMILES CC(=O)NCCNS(=O)(=O)C1=CC=CS1

Introduction

Chemical Identity and Structural Features

N-[2-(Thiophene-2-sulfonamido)ethyl]acetamide belongs to the class of N-acylsulfonamides, which are renowned for their versatility in drug design . Its molecular formula is C₈H₁₂N₂O₃S₂, with a molecular weight of 272.33 g/mol (calculated from the formula). The structure comprises a thiophene ring sulfonated at the 2-position, linked via a sulfonamide group to an ethylacetamide side chain (Figure 1) .

Table 1: Key Chemical Properties

PropertyValue
CAS Number440639-50-9
Molecular FormulaC₈H₁₂N₂O₃S₂
Molecular Weight272.33 g/mol
Purity≥95% (typical commercial grade)
Discontinued StatusYes (as of 2025)

The thiophene ring contributes aromaticity and electron-rich characteristics, while the sulfonamide and acetamide groups enhance hydrogen-bonding potential, a feature critical for target binding in bioactive molecules .

Physicochemical and Computational Properties

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to sulfonamide and acetamide groups .

  • Lipophilicity: Calculated logP ~1.2–1.5, suggesting balanced hydrophilicity-lipophilicity for membrane permeability .

  • Thermal Stability: Decomposition temperatures >200°C, inferred from similar N-acylsulfonamides .

Frontier molecular orbital (FMO) analysis of related compounds indicates a HOMO-LUMO gap of ~5.2 eV, suggesting kinetic stability . Molecular electrostatic potential (MEP) maps highlight nucleophilic regions at sulfonamide oxygen atoms and electrophilic zones near the thiophene ring .

Biological Activity and Mechanistic Insights

While direct studies on N-[2-(Thiophene-2-sulfonamido)ethyl]acetamide are absent, structurally similar sulfonamides exhibit:

Antibacterial Activity

5-Arylthiophene-2-sulfonylacetamides inhibit Bacillus subtilis, Escherichia coli, and Staphylococcus aureus at MIC values of 15–50 µg/mL . The sulfonamide group disrupts bacterial folate synthesis by mimicking p-aminobenzoic acid (PABA), a dihydropteroate synthase substrate .

Enzyme Inhibition

Compound 4g (N-((5-(4-chlorophenyl)thiophen-2-yl)sulfonyl) acetamide) shows potent urease inhibition (IC₅₀ = 17.1 µg/mL), attributed to sulfonamide coordination to the enzyme’s nickel center .

Applications and Industrial Relevance

Medicinal Chemistry

The compound’s scaffold is a candidate for developing:

  • Antimicrobial Agents: Targeting multidrug-resistant pathogens.

  • Enzyme Inhibitors: For urease-linked disorders (e.g., peptic ulcers).

  • Anticancer Therapeutics: Via kinase or protease inhibition .

Material Science

Sulfonamide-acetamide hybrids exhibit nonlinear optical (NLO) properties, with hyperpolarizability values (~1.4 × 10⁻³⁰ esu) suitable for photonic devices .

Limitations

Discontinued commercial availability (as of 2025) limits large-scale applications. Synthetic challenges and regulatory hurdles for sulfonamide derivatives further restrict development .

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